Product packaging for 3-(4-Chloro-3-fluoro-phenyl)-propan-1-ol(Cat. No.:CAS No. 1057671-57-4)

3-(4-Chloro-3-fluoro-phenyl)-propan-1-ol

Cat. No.: B13275927
CAS No.: 1057671-57-4
M. Wt: 188.62 g/mol
InChI Key: PGPUVUXYKHZXBP-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluoro-phenyl)-propan-1-ol ( 1057671-57-4) is an organic compound with the molecular formula C 9 H 10 ClFO and a molecular weight of 188.63 g/mol . This compound serves as a valuable bifunctional building block in organic synthesis and pharmaceutical research. Its structure features a propanol chain linked to a disubstituted phenyl ring containing both chloro and fluoro substituents, making it a useful intermediate for the synthesis of more complex molecules. The primary application of this compound is as a precursor in medicinal chemistry, where it can be utilized to develop potential pharmacologically active molecules. The presence of both halogen atoms (chloro and fluoro) on the aromatic ring allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. Meanwhile, the terminal hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups like halides or esters. This versatility makes it a key intermediate for researchers working in areas such as drug discovery, materials science, and the development of agrochemicals. This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClFO B13275927 3-(4-Chloro-3-fluoro-phenyl)-propan-1-ol CAS No. 1057671-57-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1057671-57-4

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2

InChI Key

PGPUVUXYKHZXBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCO)F)Cl

Origin of Product

United States

Synthetic Methodologies for 3 4 Chloro 3 Fluoro Phenyl Propan 1 Ol

Conventional Chemical Synthesis Routes

Conventional synthesis focuses on creating the racemic form of the molecule by assembling the halogenated aryl group and the propanol (B110389) side chain.

Two primary retrosynthetic strategies are viable for constructing the 3-(4-chloro-3-fluorophenyl)-propan-1-ol backbone.

The first approach involves the reduction of a carboxylic acid or its corresponding ester. The precursor, 3-(4-Chloro-3-fluorophenyl)propionic acid , is commercially available, which suggests that its synthesis is well-established. fishersci.ca This acid can be effectively reduced to the target primary alcohol using standard reducing agents. Strong, non-selective reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for this transformation. Alternatively, borane (B79455) (BH₃) complexes, like BH₃·THF, offer a milder option for the reduction of carboxylic acids to alcohols.

A second major strategy is the palladium-catalyzed Heck reaction, a powerful tool for carbon-carbon bond formation. organic-chemistry.org This route would typically start with a halogenated benzene (B151609) derivative, such as 1-bromo-4-chloro-3-fluorobenzene or 4-chloro-3-fluoro-1-iodobenzene . This starting material is reacted with an allylic partner.

One variant involves coupling with allyl alcohol . nih.govrsc.orgresearchgate.net This reaction, often catalyzed by a palladium(0) complex, typically yields an intermediate, 3-(4-chloro-3-fluorophenyl)propanal . researchgate.netnih.gov Subsequent reduction of this aldehyde with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent yields the final 3-(4-chloro-3-fluorophenyl)-propan-1-ol.

Another variant of the Heck reaction employs acrolein diethyl acetal as the coupling partner. nih.gov This approach generates an acetal-protected intermediate, which, after the reaction sequence, can be hydrolyzed under acidic conditions to release the aldehyde. This aldehyde is then reduced to the target alcohol as described previously. This method is particularly useful for improving yields and selectivity in the synthesis of aryl propanals. nih.gov

Regioselectivity, the control of the precise placement of functional groups, is a critical aspect of the synthesis. In the context of 3-(4-chloro-3-fluorophenyl)-propan-1-ol, the substitution pattern on the aromatic ring is established by the choice of the starting material. The synthesis begins with a benzene ring already possessing the desired 4-chloro and 3-fluoro substituents, such as 1-bromo-4-chloro-3-fluorobenzene or 4-chloro-3-fluorobenzaldehyde . chemicalbook.com

When using methods like the Heck reaction, the propanol side chain is introduced at the most reactive site, typically a carbon-iodine or carbon-bromine bond, thus ensuring that the final product retains the correct 4-chloro-3-fluoro arrangement. For syntheses that involve extending a side chain from a starting material like 4-chloro-3-fluorobenzaldehyde, the regiochemistry is inherently controlled from the outset.

Stereoselective Synthesis of Enantiomeric Forms of 3-(4-Chloro-3-fluoro-phenyl)-propan-1-ol

The carbon atom attached to the hydroxyl group in 3-(4-chloro-3-fluorophenyl)-propan-1-ol is not a stereocenter. However, if a substituent were present at the C1 or C2 position of the propanol chain, stereoisomers would exist. For related chiral aryl alcohols, stereoselective synthesis is crucial, particularly in pharmaceutical applications where enantiomers can have different biological activities. Biocatalysis offers an environmentally friendly and highly selective means to obtain enantiomerically pure compounds.

Biocatalytic methods utilize enzymes or whole microbial cells to perform stereoselective transformations, offering high efficiency and selectivity under mild reaction conditions. jocpr.com

Kinetic resolution is a widely used technique to separate the enantiomers of a racemic mixture. In the case of a racemic secondary alcohol analogous to the target structure, this can be achieved using lipases, which are a class of hydrolase enzymes. jocpr.comnih.gov The process involves the enantioselective acylation of the alcohol.

In this reaction, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This allows for the separation of the faster-reacting enantiomer (now an ester) from the slower-reacting, unreacted alcohol enantiomer. Lipases such as those from Candida antarctica lipase B (often immobilized as Novozym 435), Pseudomonas fluorescens, and Candida rugosa are commonly employed due to their broad substrate tolerance and high enantioselectivity. researchgate.netresearchgate.net The efficiency of the resolution is dependent on factors like the choice of enzyme, solvent, acyl donor, and temperature. researchgate.net

Table 1: Representative Lipase-Catalyzed Kinetic Resolutions of Racemic Aryl Alcohols This table presents data for analogous compounds to illustrate the general efficacy of the method.

Enzyme Source Substrate Analogue Acyl Donor Solvent Enantiomeric Excess (ee) Reference
Novozym 435 1-Phenyl-1-propanol Lauric Acid Toluene (B28343) 95% (S-enantiomer) researchgate.net
Pseudomonas fluorescens Lipase 4-Arylbut-3-en-2-ol Vinyl Acetate Diisopropyl ether >99% (R-acetate) researchgate.net
Candida rugosa Lipase Fenoprofen ethyl ester (hydrolysis) Water Buffer/DIPE 98.5% (S-ester) nih.gov

An alternative to resolving a racemic mixture is the asymmetric synthesis of a single enantiomer from a prochiral precursor. For producing a chiral alcohol, the corresponding ketone, such as 1-(4-chloro-3-fluorophenyl)propan-1-one , would be used as the starting material.

This prochiral ketone can be stereoselectively reduced using whole microbial cells. nih.gov A wide range of microorganisms, including baker's yeast (Saccharomyces cerevisiae), as well as various species of Aspergillus, Pichia, and Rhodotorula, are known to contain dehydrogenases that can catalyze the reduction of ketones to alcohols with high enantioselectivity. researchgate.netnih.gov Typically, the reaction follows Prelog's rule, where the hydride is delivered to the re-face of the carbonyl group, yielding the (S)-alcohol. researchgate.net This biocatalytic reduction is a valuable method for generating optically active alcohols, which are key building blocks in the synthesis of pharmaceuticals. nih.govresearchgate.net

Table 2: Examples of Microbial Stereoselective Reduction of Prochiral Ketones This table shows results for analogous ketones to demonstrate the potential of microbial biotransformations.

Microorganism Substrate Product Configuration Conversion (%) Enantiomeric Excess (ee) (%) Reference
Rhodotorula glutinis 3-Chloropropiophenone (S) 90 >99 nih.gov
Saccharomyces carlsbergensis 4-Chlorobenzophenone (R) 65 >99 nih.gov
Aspergillus foetidus Benzoyl acetonitrile (S) 88 94 nih.gov

Biocatalytic Approaches

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis leverages the high selectivity of enzymes for stereocontrolled transformations of synthetically derived substrates. For the preparation of chiral alcohols like this compound, the most common approach is the asymmetric reduction of the corresponding prochiral ketone, 3-(4-chloro-3-fluoro-phenyl)-propan-1-one. This is frequently accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can be employed as isolated enzymes or within whole-cell systems. rsc.orgrsc.org

These enzymes, often sourced from microorganisms like Rhodococcus or baker's yeast, catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone. researchgate.netnih.gov The facial selectivity of this hydride transfer is dictated by the enzyme's chiral active site, leading to the formation of one enantiomer of the alcohol in high preference. Protein engineering has been extensively used to develop libraries of KREDs with tailored substrate specificities and selectivities, enabling the reduction of a wide array of aromatic ketones to their corresponding chiral alcohols with excellent enantiomeric excess (ee) and high conversion rates. rsc.orgrsc.org

To make the process economically viable, cofactor regeneration systems are essential. A common strategy involves using a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), and a sacrificial co-substrate like glucose or formate to continuously regenerate the expensive NAD(P)H cofactor. rsc.org

Table 1: Examples of Chemoenzymatic Reduction of Aromatic Ketones

Ketone SubstrateBiocatalyst/EnzymeProduct ConfigurationEnantiomeric Excess (ee)Yield/ConversionReference
AcetophenoneRhodobacter sphaeroides(S)-1-phenylethanolUp to 99%>95% researchgate.net
4'-ChloroacetophenonePlant Tissue (e.g., Carrot)(R)- or (S)-alcohol~98%~80% nih.gov
2-HydroxyacetophenoneRhADH from Rhodococcus R6(R)-(-)-1-phenyl-1,2-ethanediol>99%High nih.gov

Asymmetric Catalysis

Asymmetric catalysis employs chiral catalysts to convert a prochiral or racemic substrate into an enantiomerically enriched product. This approach avoids the use of biological systems and offers broad substrate scope and operational simplicity.

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones. researchgate.net This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in combination with a borane source (e.g., borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide). wikipedia.orgsigmaaldrich.com The ketone coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner. This coordination activates the ketone and positions it for an intramolecular hydride transfer from the borane, which is complexed to the catalyst's nitrogen atom. youtube.com The facial selectivity is controlled by the steric environment of the catalyst, which favors hydride delivery to one face of the ketone over the other. researchgate.net This method is known for its high enantioselectivity across a wide range of ketones. wikipedia.orgciac.jl.cn

In addition to CBS catalysts, various chiral metal complexes are effective for the asymmetric reduction of ketones. Complexes of ruthenium, rhodium, and iridium, featuring chiral ligands, are widely used in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions. academie-sciences.frgoogle.com In ATH, a hydrogen source like isopropanol (B130326) or formic acid is used, while AH employs molecular hydrogen. The chiral ligands create a chiral environment around the metal center, directing the hydrogenation to one face of the coordinated ketone, thereby producing the chiral alcohol with high enantioselectivity. google.com

Table 2: Asymmetric Catalytic Reduction of 3-Chloro-1-phenylpropan-1-one

Catalyst SystemProductEnantiomeric Excess (ee)YieldReference
(R)-CBS catalyst with Borane-Amine Complex(S)-3-Chloro-1-phenyl-1-propanol81.6 - 87.7%88.3 - 93.8% ciac.jl.cnsciengine.com
Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a powerful strategy for transforming a racemic mixture of a chiral compound, such as this compound, into a single enantiomer with a theoretical yield of 100%. princeton.edumdpi.com This method overcomes the 50% yield limitation of standard kinetic resolution by integrating a fast, in-situ racemization of the less reactive enantiomer. nih.govnih.gov

A common DKR process for racemic alcohols involves the combination of two catalysts that must be compatible: an enzyme for the kinetic resolution step and a metal complex for the racemization step. mdpi.comresearchgate.net Typically, a lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozyme® 435), is used to selectively acylate one enantiomer of the alcohol (e.g., the R-enantiomer) at a much faster rate than the other. researchgate.net Simultaneously, a transition metal catalyst, most commonly a ruthenium complex, racemizes the unreacted, slower-reacting S-enantiomer back into the racemic mixture. academie-sciences.frmdpi.com This continuous racemization ensures that the substrate for the enzymatic acylation is constantly replenished, allowing the entire starting material to be converted into a single enantiomer of the acylated product. acs.org The desired chiral alcohol can then be obtained by simple hydrolysis of the resulting ester.

Optimization of Enantiomeric Excess and Chemical Yield

Achieving high enantiomeric excess (ee) and chemical yield is crucial for the practical application of any synthetic method. In the context of synthesizing this compound, several parameters can be optimized.

For chemoenzymatic and DKR processes, the choice of enzyme and reaction medium is critical. Screening different lipases or ketoreductases can identify a biocatalyst with optimal activity and selectivity for the specific substrate. researchgate.netacs.org The solvent can also have a profound effect; for instance, toluene is often a preferred solvent in DKR of secondary alcohols. acs.org In DKR, the nature of the acyl donor (e.g., p-chlorophenyl acetate, vinyl acetate) can influence both the reaction rate and the enantioselectivity. academie-sciences.fr

The ratio of the enzymatic catalyst to the racemization catalyst is another key parameter in DKR. To achieve high enantioselectivity, the rate of racemization must be significantly faster than the rate of acylation of the slow-reacting enantiomer. princeton.eduacs.org Adjusting the concentrations and loadings of both the enzyme and the metal complex is therefore essential for optimizing the process. Temperature also plays a role, as it affects both enzyme activity and catalyst stability.

In asymmetric catalysis, such as the CBS reduction, the structure of the catalyst itself can be modified to improve performance. Different substituents on the oxazaborolidine ring can fine-tune the steric and electronic properties of the catalyst, leading to enhanced selectivity. researchgate.net The choice of borane source and solvent can also impact the outcome. ciac.jl.cn High-throughput screening methods are increasingly used to rapidly evaluate different catalysts and reaction conditions to identify the optimal parameters for maximizing both yield and enantiomeric excess. nih.gov

One-Pot Synthesis Strategies for Chloro-Fluoro-Phenylpropanols

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. semanticscholar.org Such strategies avoid lengthy separation and purification procedures of intermediate compounds, making them highly desirable from both an economic and environmental perspective. nih.gov

For the synthesis of substituted phenylpropanols, a one-pot approach could involve, for example, a multicomponent reaction where the key structural fragments are assembled in a single step. semanticscholar.org Another strategy could be a sequential cascade of reactions. For instance, a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene (B165100) with 3-chloropropionyl chloride could form the precursor ketone, which could then be subjected to an in-situ asymmetric reduction in the same pot without isolation. While specific one-pot syntheses for this compound are not prominently detailed in the literature, the principles of one-pot synthesis are widely applied to structurally similar molecules. mdpi.comorganic-chemistry.org The development of such a process would require careful selection of reagents and catalysts that are compatible with each other across multiple reaction steps.

Investigation of Precursor Molecules in the Synthesis of this compound

The primary and most direct precursor for the synthesis of this compound via the aforementioned reduction methodologies is the corresponding ketone, 3-(4-chloro-3-fluoro-phenyl)-propan-1-one . This ketone can be synthesized through several established methods, most commonly via a Friedel-Crafts acylation reaction. In this approach, 1-chloro-2-fluorobenzene would be acylated with 3-chloropropionyl chloride or propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Alternative precursors can also be envisaged. For instance, 4-chloro-3-fluorobenzaldehyde could serve as a starting material. It could undergo a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce the remaining two carbons of the propyl chain, followed by reduction of the resulting α,β-unsaturated ketone or ester and subsequent reduction of the carbonyl or ester group.

Another potential precursor is 3-chloro-3-(4-fluorophenyl)propan-1-ol , where the chloro and fluoro substituents are positioned differently but highlight the types of halogenated propanols that serve as synthetic intermediates. lookchem.com Furthermore, α-haloketones and their derivatives are versatile building blocks for various organic syntheses, indicating that compounds like 2,2-dichloro-1-(4-fluorophenyl)propan-1-one (B35423) could be modified and reduced to related propanol structures. nih.gov The synthesis of 3-chloro-1-propanol (B141029) itself from 1,3-propanediol (B51772) is a well-established industrial process, showcasing a common method for creating key halogenated building blocks. google.com

Structural Elucidation and Advanced Spectroscopic Characterization of 3 4 Chloro 3 Fluoro Phenyl Propan 1 Ol and Analogues

Advanced Spectroscopic Techniques for Structural Analysis

The primary structure of 3-(4-Chloro-3-fluoro-phenyl)-propan-1-ol is elucidated through a combination of spectroscopic methods that probe the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure. While the target compound itself is achiral, NMR is crucial for the stereochemical assignment of chiral analogues.

The predicted ¹H NMR spectrum of this compound would show distinct signals for the propyl chain and the aromatic protons. The aromatic region would display complex splitting patterns due to the coupling between the remaining three protons and the fluorine atom. chemistai.org The electron-withdrawing effects of the chlorine and fluorine atoms would cause the aromatic protons to shift downfield compared to unsubstituted 3-phenylpropan-1-ol. docbrown.infochemicalbook.com The protons of the propyl chain would appear as follows: a triplet for the -CH₂- group adjacent to the hydroxyl, a multiplet for the central -CH₂- group, and a triplet for the benzylic -CH₂- group.

The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the halogen substituents. The carbon bearing the fluorine atom would exhibit a large C-F coupling constant. The positions of the signals for the propyl chain carbons would be shifted relative to the parent compound, 3-phenylpropan-1-ol, due to the electronic influence of the substituted phenyl ring. docbrown.info

For chiral analogues, such as a derivative with a stereocenter on the propanol (B110389) chain, NMR techniques like the use of chiral derivatizing agents (e.g., Mosher's acid) can be used to determine the absolute configuration by analyzing the chemical shift differences in the resulting diastereomers.

Predicted ¹H NMR Data for 3-Phenylpropan-1-ol (Analogue)

Protons Chemical Shift (ppm) Multiplicity
Ar-H 7.32 - 7.17 m
-CH₂-O 3.68 t
Ar-CH₂- 2.71 t
-CH₂- 1.91 p

Predicted ¹³C NMR Data for 3-Phenylpropan-1-ol (Analogue)

Carbon Chemical Shift (ppm)
Ar-C (Quaternary) 142.1
Ar-CH 128.5
Ar-CH 128.4
Ar-CH 125.8
-CH₂-O 62.3
Ar-CH₂- 34.2

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. nist.gov C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 2850-3100 cm⁻¹. The C-O stretching vibration is expected around 1050 cm⁻¹. The presence of the substituted benzene (B151609) ring will give rise to characteristic absorptions in the fingerprint region (below 1600 cm⁻¹), including C=C stretching vibrations around 1450-1600 cm⁻¹. nist.govchemicalbook.com The C-Cl and C-F stretching vibrations would also be present at lower wavenumbers, typically in the 1000-1400 cm⁻¹ range for C-F and 600-800 cm⁻¹ for C-Cl. nist.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, complements IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. researchgate.net For halogenated aromatic compounds, specific vibrational modes involving the carbon-halogen bonds can be identified. acs.orgmdpi.com The symmetric stretching of the benzene ring is expected to produce a strong Raman band. The aliphatic C-H bonds will also show characteristic stretching and bending vibrations.

Key IR Absorption Bands for 3-Phenylpropan-1-ol (Analogue)

Functional Group Wavenumber (cm⁻¹)
O-H Stretch (broad) ~3330
Aromatic C-H Stretch ~3026
Aliphatic C-H Stretch ~2935, 2860
Aromatic C=C Stretch ~1603, 1496, 1453

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to obtain structural information from its fragmentation pattern.

For this compound (Molecular Weight: 188.62 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 188. The isotopic pattern of the molecular ion would be characteristic for a compound containing one chlorine atom, with a significant M+2 peak at m/z 190, approximately one-third the intensity of the M⁺ peak. libretexts.org

Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O). youtube.com A key fragmentation for this molecule would be the benzylic cleavage, leading to the loss of a C₂H₄OH radical and formation of a stable tropylium-like cation. The fragmentation of the parent compound, 3-phenylpropanol, shows a base peak at m/z 91, corresponding to the tropylium (B1234903) ion, and another significant peak at m/z 117 from the loss of water and a methyl group. nist.govnih.gov For the title compound, the corresponding tropylium-like fragment would be at m/z 125 (C₇H₄ClF⁺). Loss of water from the molecular ion would result in a peak at m/z 170.

Predicted Key Mass Fragments for this compound

m/z Identity
188/190 [M]⁺ (Molecular Ion)
170/172 [M - H₂O]⁺

Chiroptical Spectroscopy for Absolute Configuration Determination

While this compound is achiral, chiroptical techniques are indispensable for determining the absolute configuration of chiral analogues.

Vibrational Circular Dichroism (VCD) Studies

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us This technique is a powerful method for determining the absolute configuration of molecules in solution, without the need for crystallization. americanlaboratory.comnih.gov

For a chiral analogue of this compound, for instance, one with a stereocenter at the carbinol carbon (C-1), the absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT). nih.gov The VCD spectra of enantiomers are mirror images of each other. biotools.us A match between the signs and relative intensities of the major experimental VCD bands and the calculated spectrum for one enantiomer allows for an unambiguous assignment of the absolute configuration. americanlaboratory.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Although obtaining a single crystal of an oily or low-melting compound like this compound can be challenging, techniques such as co-crystallization with a "crystallization chaperone" can be employed. researchgate.net If a suitable crystal were obtained, the X-ray diffraction analysis would confirm the connectivity of the atoms and provide detailed geometric parameters. Furthermore, it would reveal the packing of the molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the chlorine and fluorine atoms. For chiral analogues, X-ray crystallography provides an unambiguous determination of the absolute configuration. mdpi.commdpi.com

Computational Chemistry and Theoretical Investigations of 3 4 Chloro 3 Fluoro Phenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are foundational for understanding a molecule's behavior at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. prensipjournals.com It is employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. tandfonline.com By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties. These include the distribution of electron density, dipole moment, and molecular orbital energies, which are crucial for understanding the molecule's polarity, solubility, and reactivity. researchgate.netajchem-a.com For instance, studies on similar halogenated phenyl compounds have successfully used DFT (specifically with the B3LYP functional and 6-311++G(d,p) basis set) to correlate theoretical findings with experimental data from spectroscopic analyses. prensipjournals.comajchem-a.com

Table 1: Illustrative Electronic Properties Calculable by DFT (Note: The following data is hypothetical and for illustrative purposes only, as specific calculations for 3-(4-Chloro-3-fluoro-phenyl)-propan-1-ol are not available.)

PropertyPredicted ValueUnit
Total Energy-XXXX.XXXXHartrees
Dipole MomentX.XXXDebye
PolarizabilityXXX.XXBohr³

Conformational Analysis and Energy Landscapes

The flexible propanol (B110389) side chain of this compound allows it to exist in various spatial arrangements, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers and the energy barriers between them. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. Understanding the energy landscape is critical for predicting the molecule's predominant shapes and how it might interact with other molecules, such as biological receptors.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations often focus on static structures, Molecular Dynamics (MD) simulations provide a view of a molecule's behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by applying the laws of classical mechanics. By simulating the molecule's interactions with its environment (such as a solvent like water) over a period of nanoseconds or longer, researchers can observe its dynamic behavior. researchgate.net This includes conformational changes, vibrational motions, and interactions with surrounding molecules, offering a more realistic picture of the compound's behavior in a biological or chemical system. sciepub.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Computational methods can calculate several descriptors that help predict how and where a molecule is likely to react.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. ajchem-a.comkarazin.ua A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net This analysis is fundamental for understanding charge transfer interactions within the molecule and with other species. researchgate.net

Table 2: Illustrative Frontier Orbital Data (Note: The following data is hypothetical and for illustrative purposes only.)

ParameterPredicted ValueUnitSignificance
HOMO Energy-X.XXXeVElectron-donating ability
LUMO Energy-X.XXXeVElectron-accepting ability
HOMO-LUMO GapX.XXXeVChemical reactivity and stability

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and bonding interactions within a molecule. wisc.eduaiu.edu It translates the complex, delocalized molecular orbitals obtained from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which resembles the familiar Lewis structure. tandfonline.com NBO analysis is particularly useful for quantifying hyperconjugation—the stabilizing interactions that result from the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. researchgate.net This analysis reveals the pathways of charge delocalization throughout the molecule, highlighting the stability conferred by interactions between different parts of the structure.

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energies (ALIE)

Computational analysis of this compound provides significant insights into its electronic structure and reactivity. The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule in three-dimensional space. It maps the electrostatic potential onto the electron density surface, identifying regions that are rich or deficient in electrons. For this compound, the MEP surface would highlight electronegative regions, typically colored in shades of red, around the oxygen, fluorine, and chlorine atoms. These areas represent sites susceptible to electrophilic attack. Conversely, electropositive regions, colored in blue, would be concentrated around the hydroxyl hydrogen and the hydrogen atoms of the propanol chain, indicating sites for potential nucleophilic interaction.

Average Local Ionization Energy (ALIE) is another property derived from computational chemistry that provides a measure of the energy required to remove an electron from any point on the molecule's surface. Regions with low ALIE values are the most electron-rich and are indicative of the molecule's most reactive sites for electrophilic interactions. In the case of this compound, ALIE calculations would likely identify the oxygen atom of the hydroxyl group and the π-system of the phenyl ring as having the lowest ionization energies, making them primary targets for electrophiles.

Table 1: Predicted Electrostatic Potential and Ionization Energy Hotspots

Molecular Region Predicted MEP Color Predicted ALIE Value Implied Reactivity
Oxygen (hydroxyl) Deep Red Low High for Electrophilic Attack
Fluorine Atom Red Low Moderate for Electrophilic Attack
Chlorine Atom Red-Orange Low Moderate for Electrophilic Attack
Phenyl Ring (π-system) Yellow/Green Intermediate Susceptible to Electrophilic Aromatic Substitution

Fukui Functions for Predicting Reactive Sites

Fukui functions are a component of Density Functional Theory (DFT) that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point when the total number of electrons in the system is altered.

For this compound, the Fukui function f+(r) would identify sites susceptible to nucleophilic attack. These are typically atoms that can best stabilize an additional electron. The f-(r) function pinpoints sites prone to electrophilic attack—atoms that are most willing to donate electron density. The f0(r) function predicts sites for radical attack. Computational analysis would likely indicate that the carbon atoms attached to the electronegative chlorine and fluorine atoms are potential sites for nucleophilic attack, while the oxygen atom and specific carbons on the aromatic ring are prone to electrophilic attack.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are highly effective in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Using DFT methods, like the ωB97XD functional, it is possible to compute the 1H, 13C, and 19F NMR spectra of this compound with considerable accuracy. rsc.orgnsf.gov These predictions are invaluable for confirming the molecular structure and for the interpretation of experimental data. rsc.orgliverpool.ac.uk

Calculations would account for the electronic environment of each nucleus. For instance, the chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The 19F NMR chemical shift is particularly sensitive to its local electronic and structural environment, making its computational prediction a powerful tool for conformational analysis. imperial.ac.ukresearchgate.net The predicted shifts for the propanol chain's protons and carbons would reflect their distance from the aromatic ring and the hydroxyl group.

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) vs. Experimental

Nucleus Predicted Chemical Shift (ppm)
1H (Aromatic) 7.0 - 7.5
1H (CH2-Ar) ~2.7
1H (CH2-CH2OH) ~1.9
1H (CH2-OH) ~3.7
13C (Aromatic C-Cl) ~130
13C (Aromatic C-F) ~160 (with C-F coupling)
13C (CH2-Ar) ~32
13C (CH2-CH2OH) ~34
13C (CH2-OH) ~61

Theoretical Insights into Intramolecular Interactions and Molecular Stability

The stability of this compound is governed by a network of intramolecular interactions that dictate its preferred three-dimensional conformation. Theoretical studies can elucidate these interactions, which include hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces. The primary intramolecular interaction would be a potential hydrogen bond between the hydroxyl group's hydrogen and the fluorine atom, which could stabilize certain rotational conformers.

Furthermore, computational models can analyze the repulsive and attractive forces between the vicinal fluorine and chlorine substituents on the phenyl ring. nih.gov The orientation of the propanol chain relative to the substituted phenyl ring is also critical. Steric hindrance and electronic interactions, such as C-H···π interactions, play a role in determining the lowest energy conformer. nih.gov By mapping the potential energy surface as a function of key dihedral angles, computational chemistry can identify the most stable conformations and the energy barriers between them.

Analysis of Bond Dissociation Energies and Radial Distribution Functions

Radial Distribution Functions (RDFs), derived from molecular dynamics simulations, describe how the density of surrounding atoms varies as a function of distance from a reference atom. An RDF analysis for this compound in a solvent would reveal the solvation structure, for instance, showing the probability of finding solvent molecules (e.g., water) around the polar hydroxyl group versus the more nonpolar phenyl ring.

Table 3: Representative Bond Dissociation Energies (BDE)

Bond General BDE Range (kJ/mol) Predicted Stability
C-F (Aromatic) ~536 Very High
C-Cl (Aromatic) ~397 High
C-O (Aliphatic) ~335 High
C-C (Aliphatic) ~335 Moderate
C-H (Aromatic) ~430 High

Theoretical Assessment of Charge Hopping Properties

Theoretical studies can assess the potential for charge hopping in this compound, a property relevant to its application in organic electronics. Charge hopping involves the transfer of charge (an electron or a hole) between adjacent molecules in a condensed phase. The efficiency of this process depends on two key parameters that can be calculated computationally: the reorganization energy and the electronic coupling between molecules.

The reorganization energy is the energy required to deform the molecule's geometry from its neutral state to its charged state. A lower reorganization energy facilitates faster charge transfer. Computational models for this molecule would analyze the geometric changes upon ionization. Electronic coupling depends on the spatial overlap of the frontier molecular orbitals (HOMO and LUMO) of neighboring molecules. Studies on similar fluorinated aromatic compounds suggest that the position and number of fluorine substituents can significantly impact hole mobility and charge transfer properties. rsc.org

Computational Studies on Molecular Recognition and Ligand-Protein Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are used to study how a ligand like this compound might interact with a protein's binding site. These studies focus on the non-covalent interactions that stabilize the ligand-protein complex, without making claims about biological activity.

Docking algorithms would predict the preferred binding orientation of the molecule within a protein cavity. The results would highlight key interactions, such as hydrogen bonds between the molecule's hydroxyl group and polar residues in the protein. The chloro- and fluoro-substituted phenyl ring can participate in hydrophobic interactions, halogen bonds (where the chlorine or fluorine atom acts as an electrophilic region), and π-π stacking with aromatic residues like tyrosine or phenylalanine. nih.gov MD simulations can then be used to assess the stability of these predicted binding poses over time, providing a dynamic view of the molecular recognition process. nih.gov

Reactivity Studies and Mechanistic Insights of 3 4 Chloro 3 Fluoro Phenyl Propan 1 Ol

Reaction Pathways and Stereochemical Outcomes

The presence of a chiral center at the carbon bearing the hydroxyl group means that 3-(4-chloro-3-fluoro-phenyl)-propan-1-ol can exist as a racemic mixture of (R) and (S) enantiomers. Consequently, its reactions can proceed through various pathways leading to stereochemically distinct products.

Stereoselective Synthesis: The enantiomers of this compound are valuable building blocks in asymmetric synthesis. One common approach to obtaining enantiomerically pure forms is through the kinetic resolution of the racemic alcohol. Lipase-catalyzed acylation is a well-established method for this purpose. For instance, lipases such as those from Pseudomonas fluorescens (LAK) can selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. Subsequent hydrolysis of the ester provides the other enantiomer of the alcohol. researchgate.netthieme-connect.com The enantiomeric ratio in these resolutions is often high, with studies on similar 3-aryl-2-methylpropan-1-ols showing enantiomeric ratios (E-values) frequently exceeding 100. rsc.orgrsc.org

The absolute configuration of the resolved products can be determined using techniques like Vibrational Circular Dichroism (VCD) in conjunction with quantum chemical calculations. researchgate.net

Nucleophilic Substitution Reactions Involving the Halogenated Moiety

The 4-chloro-3-fluorophenyl group is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally challenging for unactivated aryl halides. However, the presence of two halogen substituents influences the reactivity of the aromatic ring. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

The high electronegativity of the fluorine atom has a strong electron-withdrawing inductive effect, which can stabilize the negative charge in the Meisenheimer complex, thereby activating the ring towards nucleophilic attack. masterorganicchemistry.com This effect is most pronounced when the electron-withdrawing group is ortho or para to the leaving group. Consequently, the fluorine at position 3 is expected to have a more significant activating effect on the chlorine at position 4 than vice-versa. While the C-F bond is stronger than the C-Cl bond, the rate of SNAr reactions is often governed by the stability of the intermediate rather than the strength of the carbon-halogen bond. Therefore, under appropriate conditions with a strong nucleophile, selective substitution of the chlorine atom is a plausible reaction pathway.

Alcohol Functional Group Transformations

The primary alcohol functional group in this compound is a versatile handle for a variety of chemical transformations.

Oxidation: The primary alcohol can be oxidized to either the corresponding aldehyde, 3-(4-chloro-3-fluorophenyl)propanal, or the carboxylic acid, 3-(4-chloro-3-fluorophenyl)propanoic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions.

To Aldehyde: Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane (DMP) oxidations are effective for this transformation.

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid. youtube.com The reaction with potassium dichromate(VI) in the presence of dilute sulfuric acid is a common laboratory method for this conversion. researchgate.net

Table 1: Oxidation Reactions of the Alcohol Functional Group

Product Oxidizing Agent Reaction Conditions
3-(4-chloro-3-fluorophenyl)propanal Pyridinium chlorochromate (PCC) Anhydrous solvent (e.g., dichloromethane)
3-(4-chloro-3-fluorophenyl)propanoic acid Potassium permanganate (KMnO4) Basic, followed by acidic workup

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen to form the corresponding 3-(4-chloro-3-fluorophenyl)-1-halopropane. This transformation typically requires converting the hydroxyl group into a better leaving group.

With Hydrogen Halides: Reaction with hydrogen halides (HCl, HBr, HI) proceeds via an SN2 mechanism for primary alcohols. The reaction is acid-catalyzed, involving the protonation of the hydroxyl group to form a good leaving group (water). libretexts.orgresearchgate.net

With Thionyl Chloride or Phosphorus Tribromide: Thionyl chloride (SOCl2) is used to prepare the corresponding alkyl chloride, while phosphorus tribromide (PBr3) is used for the alkyl bromide. These reagents also proceed through an SN2 mechanism, resulting in an inversion of configuration if the starting alcohol is chiral. libretexts.org

Etherification: The alcohol can be converted to an ether through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. researchgate.netwikipedia.orgyoutube.comaakash.ac.insemanticscholar.org

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The halogen substituents on the phenyl ring influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. Both chlorine and fluorine are deactivating groups due to their strong electron-withdrawing inductive effects, which make the aromatic ring less nucleophilic. However, they are also ortho-, para-directing because of the resonance donation of their lone pair electrons, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. aakash.ac.inopenstax.orglibretexts.org

The directing effects of the two halogens must be considered. The fluorine atom is less deactivating than the chlorine atom. In electrophilic aromatic nitration of halobenzenes, fluorobenzene is more reactive than chlorobenzene. researchgate.net The positions ortho and para to the fluorine (positions 2 and 4) and ortho and para to the chlorine (positions 1 and 5) are the most likely sites of substitution. The steric hindrance from the adjacent chloro and propyl groups will also play a role in determining the final product distribution. Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation and alkylation. wikipedia.orgyoutube.comyoutube.comlscollege.ac.inyoutube.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile Major Product(s)
Nitration NO2+ Substitution likely at positions ortho and para to the fluorine atom, considering steric effects.
Halogenation X+ (e.g., Br+) Substitution likely at positions ortho and para to the fluorine atom, considering steric effects.
Friedel-Crafts Acylation RCO+ Substitution likely at positions ortho and para to the fluorine atom, considering steric effects.

Catalytic Conversions and Reaction Mechanisms

Catalysis plays a crucial role in many of the reactions involving this compound.

Catalytic Oxidation: The oxidation of the primary alcohol to the aldehyde can be achieved using catalytic methods, which are often considered "greener" alternatives to stoichiometric reagents. Various transition metal-based catalysts can be employed for the selective oxidation of benzylic and other primary alcohols using environmentally benign oxidants like hydrogen peroxide or molecular oxygen. openstax.org

Catalytic Dehalogenation: The chloro and fluoro substituents on the aromatic ring can potentially be removed through catalytic hydrogenation or other reductive dehalogenation methods. These reactions often employ catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. The relative ease of removal of the halogens would depend on the specific catalyst and reaction conditions.

Influence of Halogen Substituents on Reaction Kinetics and Selectivity

The electronic properties of the chlorine and fluorine substituents have a profound impact on the kinetics and selectivity of reactions involving the aromatic ring.

Nucleophilic Aromatic Substitution: As discussed in section 5.2, the strong inductive electron-withdrawing effect of fluorine generally leads to a faster rate of SNAr compared to chlorine, as it provides greater stabilization to the negatively charged Meisenheimer intermediate. masterorganicchemistry.com The position of the substituents relative to the leaving group is critical; ortho and para electron-withdrawing groups have a much stronger activating effect than meta-directing groups. youtube.com

Electrophilic Aromatic Substitution: In EAS, both halogens are deactivating, meaning they slow down the reaction rate compared to benzene (B151609). This is due to their strong inductive electron withdrawal. However, the resonance donation of their lone pairs directs incoming electrophiles to the ortho and para positions. Fluorine is less deactivating than chlorine because the overlap between the carbon 2p and fluorine 2p orbitals is more effective, leading to a stronger resonance effect compared to the overlap between carbon 2p and chlorine 3p orbitals. openstax.orgresearchgate.net This results in a higher relative rate of electrophilic substitution for fluorobenzene compared to chlorobenzene. researchgate.net For this compound, the combined deactivating effects of both halogens will make EAS reactions significantly slower than for benzene. The directing effects will be a combination of the ortho, para-directing nature of both halogens, with the less deactivating fluorine likely having a stronger influence on the position of the incoming electrophile, subject to steric considerations.

Applications of 3 4 Chloro 3 Fluoro Phenyl Propan 1 Ol As a Synthetic Building Block

Precursor in the Synthesis of Enantiopure Heterocyclic Compounds (e.g., Oxetanes)

While specific literature detailing the direct conversion of 3-(4-Chloro-3-fluoro-phenyl)-propan-1-ol into enantiopure oxetanes is not extensively available, the synthesis of 2-aryl-substituted oxetanes from analogous 3-aryl-1,3-halohydrins is a well-established transformation in organic chemistry. This positions this compound as a potential precursor for the corresponding enantiopure 2-(4-chloro-3-fluorophenyl)oxetane. The general and widely utilized method for this type of cyclization is the intramolecular Williamson ether synthesis. nih.gov

This synthetic strategy involves the deprotonation of the terminal hydroxyl group of the propanol (B110389) derivative with a base to form an alkoxide. This is followed by an intramolecular nucleophilic attack on the carbon atom bearing a suitable leaving group, typically a halide, at the 3-position. To achieve an enantiopure oxetane, the synthesis often starts with the asymmetric reduction of a corresponding β-halo ketone, which establishes a chiral center at the alcohol. nih.gov This enantiomerically enriched halohydrin can then be cyclized to the oxetane, often with retention of stereochemistry. The oxetane ring is a significant structural motif in medicinal chemistry, valued for its ability to act as a bioisostere for gem-dimethyl or carbonyl groups, thereby improving the physicochemical properties of drug candidates. chemrxiv.org

A general representation of this synthetic approach is outlined in the table below:

StepDescriptionGeneral Reactants/ConditionsProduct
1 Asymmetric Reduction A prochiral β-haloketone is reduced using a chiral catalyst and a reducing agent.Enantiomerically enriched 3-halo-1-aryl-propan-1-ol
2 Intramolecular Cyclization The chiral halohydrin is treated with a base to facilitate ring closure.Enantiopure 2-aryl-oxetane

This two-step process highlights a viable pathway for the synthesis of optically active α-aryl-substituted oxygen heterocycles, where compounds like this compound can serve as key starting materials.

Role in the Construction of Complex Organic Molecules

The utility of this compound as a building block is demonstrated by its incorporation into larger, more complex molecular structures with potential biological activity. An example of this is its role in the synthesis of derivatives of pyrazolo[3,4-d]pyrimidine. This core heterocyclic structure is of significant interest in medicinal chemistry due to its analogy with purines, and many of its derivatives have been investigated as potent protein kinase inhibitors for applications in oncology. unisi.itekb.eg

Specifically, the structural motif of this compound is found within the molecule 3-(4-chloro-3-fluorophenyl)-3-({6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-1-ol . labshake.commolport.com In this complex molecule, the 3-(4-chloro-3-fluorophenyl) group is attached to the C4-amino linker of the pyrazolo[3,4-d]pyrimidine core, while the propan-1-ol side chain remains as a key functional group. The presence of the 3-(4-chloro-3-fluorophenyl)propan-1-ol backbone illustrates its use as a substantive fragment in the modular construction of these targeted therapeutic agents. The synthesis of such complex molecules often involves multi-step reaction sequences where pre-functionalized building blocks like this compound are introduced to provide specific structural and electronic properties to the final compound.

The incorporation of this building block into a pyrazolo[3,4-d]pyrimidine scaffold is a clear example of its application in the synthesis of complex, biologically relevant molecules.

Strategic Importance as a Fine Chemical Intermediate

The strategic value of this compound as a fine chemical intermediate lies in its distinct structural features, which are desirable in modern drug discovery and agrochemical research. beilstein-journals.orgbldpharm.com Fine chemical intermediates are foundational molecules that serve as the starting points for the synthesis of a wide array of specialized chemicals, including active pharmaceutical ingredients (APIs). molport.comresearchgate.net

The key attributes of this compound that underscore its strategic importance are:

The Halogenated Phenyl Ring : The presence of both chloro and fluoro substituents on the aromatic ring is a common feature in many modern pharmaceuticals. The fluorine atom, in particular, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific 4-chloro-3-fluoro substitution pattern provides a distinct electronic and steric profile that can be exploited in the design of new chemical entities.

The Propan-1-ol Side Chain : This three-carbon chain with a terminal hydroxyl group offers a reactive handle for a variety of chemical transformations. The alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ether and ester formation. This versatility allows for the facile integration of the 4-chloro-3-fluorophenyl motif into a larger molecular framework.

As an intermediate, this compound provides a convenient and efficient way to introduce the 4-chloro-3-fluorophenyl group in synthetic campaigns. This is often more practical than attempting to introduce these halogens onto a more complex, pre-existing molecular scaffold. The use of such specialized building blocks is a cornerstone of modern synthetic chemistry, enabling the rapid and predictable assembly of novel compounds with desired properties.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Future research will prioritize the development of synthetic pathways to 3-(4-Chloro-3-fluoro-phenyl)-propan-1-ol that are not only high-yielding but also environmentally benign. Current synthetic methods for similar compounds often rely on traditional multi-step processes that may involve hazardous reagents and generate significant waste.

Key areas of development include:

Greener Reagents and Solvents: Moving away from harsh reducing agents and chlorinated solvents towards more sustainable alternatives. For instance, catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as a hydrogen source presents a safer and greener option than metal hydrides.

Catalyst Optimization: The use of heterogeneous catalysts that can be easily recovered and recycled will be a major focus. Research into supported metal catalysts, such as palladium on alumina (B75360) (Pd/Al2O3), could lead to more sustainable processes. nih.gov

A comparative table of traditional versus potential sustainable synthetic approaches is presented below.

FeatureTraditional SynthesisFuture Sustainable Synthesis
Reducing Agent Metal Hydrides (e.g., NaBH4)Catalytic Transfer Hydrogenation
Catalyst Homogeneous CatalystsRecoverable Heterogeneous Catalysts
Solvents Chlorinated SolventsGreen Solvents (e.g., water, ethanol)
Process Multi-step Batch ProcessesOne-pot Cascade Reactions, Flow Synthesis

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, producing enantiomerically pure forms of this compound is of significant interest. Future research will concentrate on discovering and optimizing novel catalytic systems for asymmetric synthesis.

Current methods for asymmetric reduction of prochiral ketones, the precursors to chiral alcohols, include the use of chiral borane (B79455) complexes (CBS reduction) or transition metal catalysts with chiral ligands. google.comccsenet.org While effective, these methods can suffer from high catalyst costs or the need for cryogenic temperatures.

Emerging research avenues in this area include:

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), offers a highly selective and environmentally friendly method for asymmetric ketone reduction. These reactions are typically performed in aqueous media under mild conditions.

Earth-Abundant Metal Catalysts: There is a growing trend to replace precious metal catalysts (e.g., ruthenium, rhodium, palladium) with catalysts based on more abundant and less expensive metals like iron, copper, and nickel. ccsenet.orgacs.org Developing chiral ligands that can effectively induce high enantioselectivity with these metals is a key challenge. acs.orgnih.gov

Organocatalysis: Small organic molecules can act as catalysts for enantioselective transformations, offering an alternative to metal-based systems. Research into new organocatalysts for the asymmetric reduction of halo-substituted propiophenones could provide a cost-effective and metal-free synthetic route.

Catalyst TypeAdvantagesResearch Focus
Biocatalysts (Enzymes) High enantioselectivity, mild conditions, biodegradable.Enzyme screening and engineering for substrate specificity.
Earth-Abundant Metals Low cost, reduced environmental impact.Design of effective chiral ligands.
Organocatalysts Metal-free, stable, readily available.Development of new catalysts for ketone reduction.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide profound insights into reaction mechanisms, catalyst behavior, and molecular properties, thereby accelerating the development of improved synthetic methods.

Future computational studies are likely to focus on:

Reaction Pathway Analysis: Using Density Functional Theory (DFT) calculations to map the potential energy surfaces of synthetic reactions. mdpi.com This allows for the identification of transition states, intermediates, and rate-determining steps, providing a detailed mechanistic picture that can guide experimental optimization.

Catalyst Design: Modeling the interaction between a catalyst and the substrate (e.g., the precursor ketone) can help in understanding the origin of enantioselectivity. mdpi.com These insights can be used to rationally design new catalysts with improved performance, rather than relying solely on empirical screening.

Predicting Molecular Properties: Computational methods like Hirshfeld surface analysis can be used to understand and predict intermolecular interactions in the solid state, which is crucial for controlling crystallization and polymorphism. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. researchgate.net Integrating the synthesis of this compound with flow chemistry and automated platforms offers numerous advantages.

Key areas for future development include:

Enhanced Safety and Control: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent control over reaction parameters like temperature and pressure. nih.gov This enables the safe use of highly reactive intermediates and exothermic reactions that are difficult to manage in large-scale batch reactors.

Rapid Optimization: Automated flow synthesis platforms can be coupled with real-time analytical techniques (e.g., HPLC-MS) to rapidly screen a wide range of reaction conditions. chimia.ch This high-throughput experimentation can significantly shorten the time required for process development and optimization.

Scalability and Manufacturing: Flow chemistry processes are often more easily and reliably scaled up than batch processes. scispace.com Developing a continuous flow synthesis for this compound would facilitate a seamless transition from laboratory-scale research to industrial-scale production. scribd.com The digitization of these synthetic recipes allows for easy transfer and implementation across different manufacturing sites. scribd.com

The integration of these advanced platforms promises to make the synthesis of complex molecules like this compound more efficient, safer, and more consistent.

Q & A

Q. What are the established synthetic routes for 3-(4-Chloro-3-fluoro-phenyl)-propan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reduction of a ketone precursor. For example:
  • Nucleophilic substitution : Reacting 3-(4-Chloro-3-fluoro-phenyl)-propanal with a reducing agent like sodium borohydride (NaBH₄) in ethanol at 0–25°C achieves the alcohol product. Yields (~75–85%) depend on solvent polarity and temperature control .

  • Grignard addition : Using 4-chloro-3-fluorophenylmagnesium bromide with ethylene oxide, followed by acidic workup, provides moderate yields (60–70%) .

  • Optimization : Lowering reaction temperatures during reduction minimizes side products (e.g., over-oxidation) .

    Synthetic Method Reagents/Conditions Yield Key Challenges
    NaBH₄ ReductionEthanol, 0–25°C75–85%Over-reduction
    Grignard ReactionEthylene oxide, THF60–70%Moisture sensitivity

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ 1.6–1.8 ppm for CH₂, δ 4.5–4.7 ppm for OH) and ¹³C NMR confirm the hydroxyl group and aromatic substituents. Coupling patterns distinguish chloro and fluoro substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks at m/z 202.03 (C₉H₁₁ClFO⁺) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How does the chloro-fluoro substitution pattern affect solubility and stability?

  • Methodological Answer :
  • Solubility : The compound is lipophilic (logP ~2.8) due to halogenated aryl groups, requiring polar aprotic solvents (e.g., DMSO) for biological assays. Aqueous solubility is <1 mg/mL .
  • Stability : The electron-withdrawing Cl and F groups enhance resistance to oxidation. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation via HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?

  • Methodological Answer :
  • Electronic Effects : The meta-fluoro and para-chloro groups create an electron-deficient aryl ring, directing nucleophilic attack to the para position of the propanol chain. DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol activation barrier difference between meta and para pathways .
  • Kinetic Studies : Pseudo-first-order kinetics (monitored via GC-MS) reveal a rate constant (k) of 2.3 × 10⁻³ s⁻¹ for SN2 reactions with iodide in acetone .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • Methodological Answer :
  • Inhibition Assays : Microsomal incubations with human CYP3A4 show competitive inhibition (IC₅₀ = 12 µM), determined via fluorogenic substrate (7-benzyloxy-4-trifluoromethylcoumarin) .

  • Metabolite Profiling : LC-MS/MS identifies two primary metabolites: 3-(4-Chloro-3-fluoro-phenyl)-propanoic acid (oxidation) and 3-(4-Chloro-3-fluoro-phenyl)-propanal (dehydrogenation) .

    Enzyme Inhibition Type IC₅₀ Major Metabolites
    CYP3A4Competitive12 µMPropanoic acid, Propanal
    CYP2D6Non-competitive>50 µMNone detected

Q. What computational strategies are employed to predict the biological activity of halogenated propanol derivatives?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulations reveal binding affinities (−8.2 kcal/mol) to β₂-adrenergic receptors, driven by halogen-π interactions with Tyr308 .
  • QSAR Modeling : A 3D-QSAR model (r² = 0.89) correlates Cl/F substitution with anti-inflammatory activity (pIC₅₀ = 5.2–6.8) .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports 75–85% yields for NaBH₄ reduction, while notes 60–70% for similar conditions. Resolution: Strict anhydrous conditions and inert atmospheres improve reproducibility .
  • Enzyme Inhibition : identifies CYP3A4 inhibition, whereas suggests negligible CYP2D6 effects. Resolution: Substrate-specific assays and isoform-selective inhibitors clarify target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.